

Application Notes and Protocols for Cellular Analysis of Lenalidomide-Acetylene-Br PROTACs

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Compound of Interest

Compound Name: *Lenalidomide-acetylene-Br*

Cat. No.: *B11930912*

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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from cells by co-opting the body's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

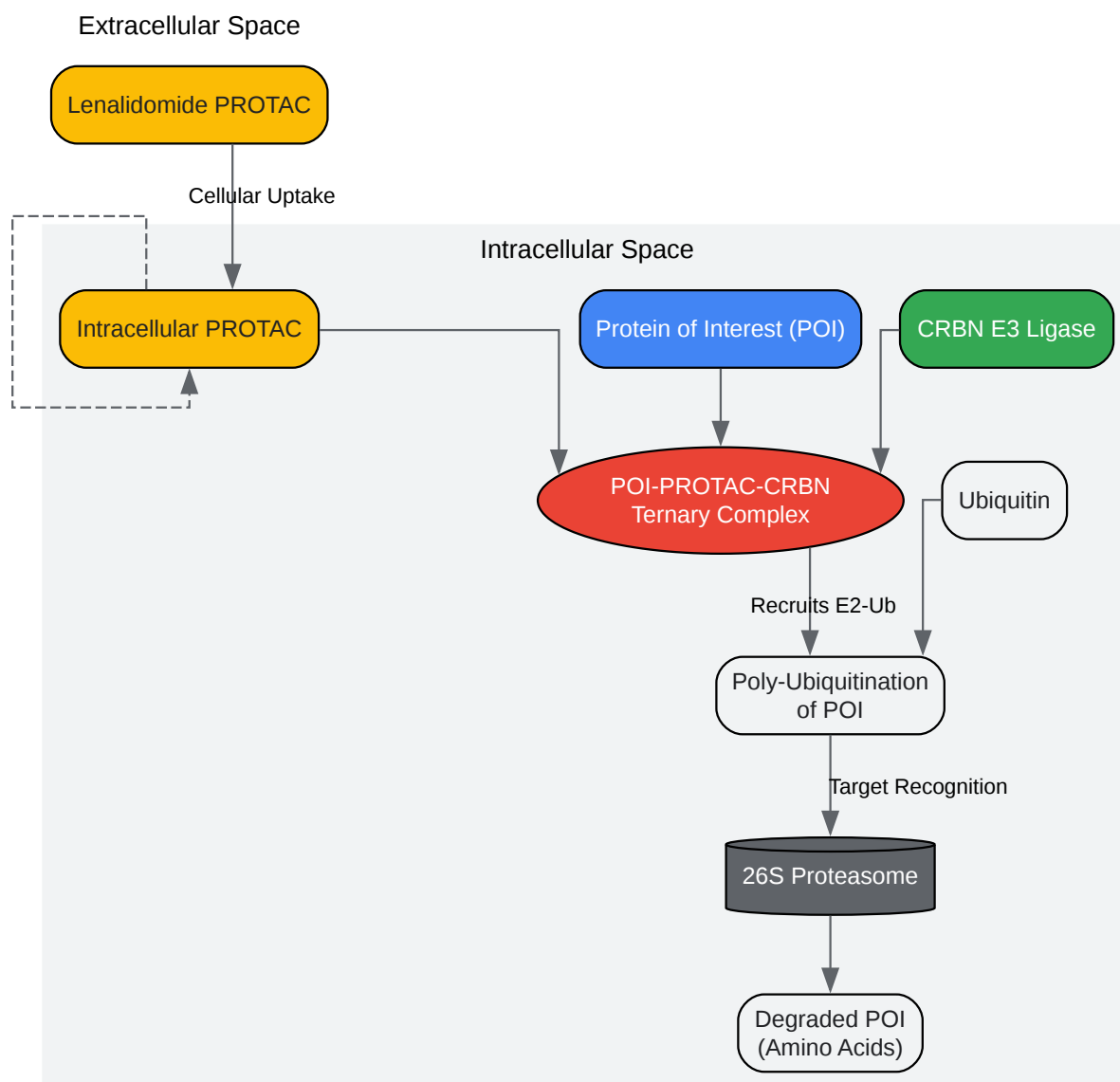
Lenalidomide is a well-established immunomodulatory drug that functions as a molecular glue to recruit the Cereblon (CRBN) E3 ligase.^[1] This property makes it a valuable component in PROTAC design for targeting a wide range of proteins for degradation. The "**Lenalidomide-acetylene-Br**" moiety serves as a versatile building block for synthesizing PROTACs, where the acetylene group can be used for click chemistry applications and the bromo-alkane provides a reactive handle for linker attachment.

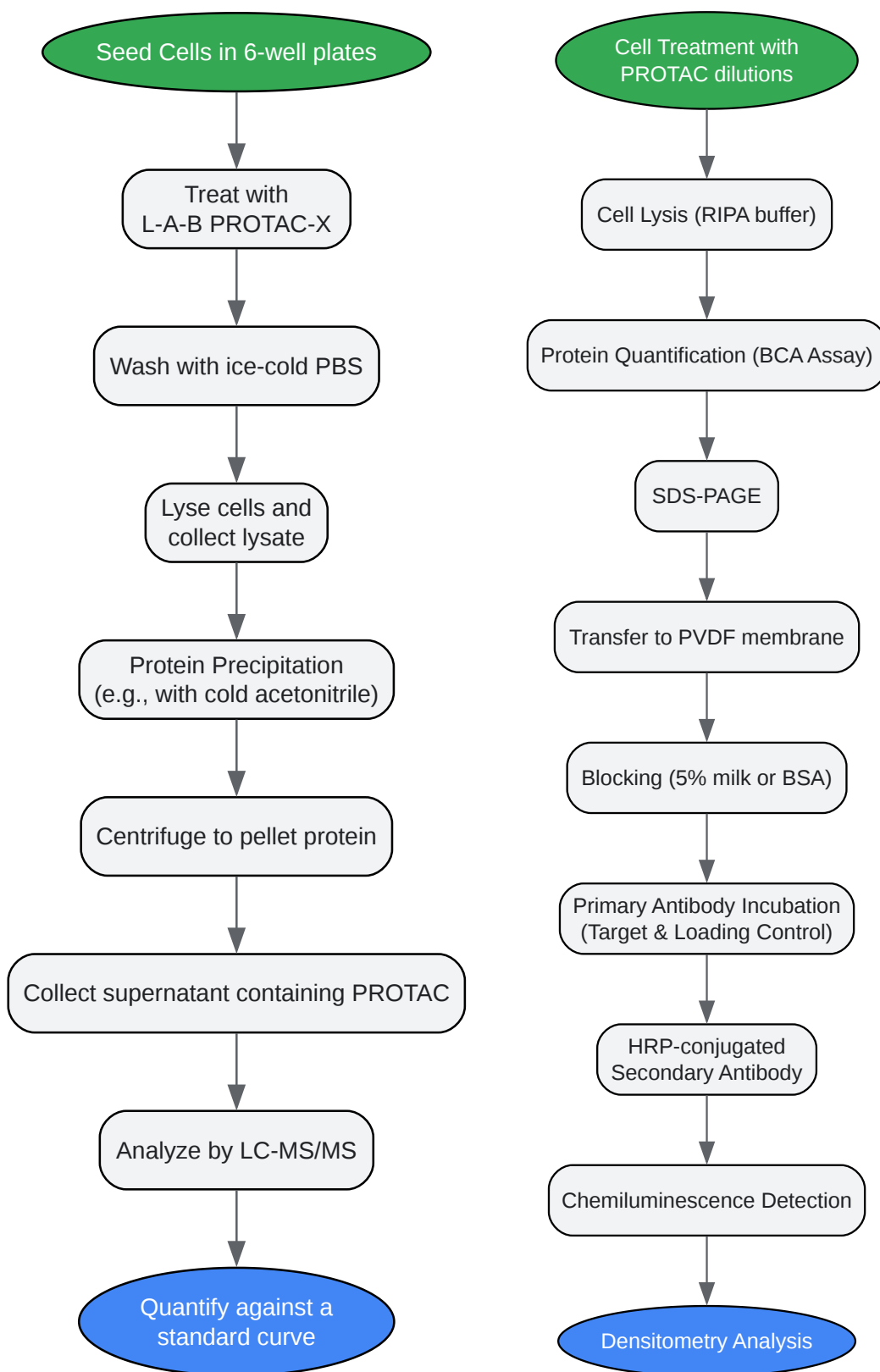
These application notes provide a comprehensive overview of the experimental protocols required to characterize the cellular uptake, distribution, and efficacy of **Lenalidomide-acetylene-Br** based PROTACs.

Mechanism of Action: A Signaling Pathway

Overview

Lenalidomide-based PROTACs orchestrate a multi-step intracellular cascade to achieve targeted protein degradation. The process begins with the PROTAC crossing the cell membrane, followed by the formation of a key ternary complex, ultimately leading to the destruction of the target protein.





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References

- 1. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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